molecular formula C12H24N2O B1418632 N-hexylpiperidine-3-carboxamide CAS No. 1153987-33-7

N-hexylpiperidine-3-carboxamide

Cat. No. B1418632
CAS RN: 1153987-33-7
M. Wt: 212.33 g/mol
InChI Key: DMJRQHBYFYECHJ-UHFFFAOYSA-N
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Description

N-hexylpiperidine-3-carboxamide is a chemical compound with the CAS Number: 1153987-33-7 . It has a molecular weight of 212.34 and its IUPAC name is N-hexyl-3-piperidinecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O/c1-2-3-4-5-9-14-12(15)11-7-6-8-13-10-11/h11,13H,2-10H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.

It is stored at room temperature .

Mechanism of Action

The mechanism of action of N-hexylpiperidine-3-carboxamide is not fully understood, but it is believed to act as an agonist of the G-protein coupled receptor (GPCR) family of proteins. This family of proteins is involved in the regulation of many physiological processes, including the release of neurotransmitters, the regulation of the immune system, and the control of cell growth and differentiation. It is believed that this compound binds to GPCRs, which then activates downstream signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase (MAO) and the activation of the enzyme cyclooxygenase (COX). It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective and anti-depressant effects.

Advantages and Limitations for Lab Experiments

N-hexylpiperidine-3-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is highly soluble in water and alcohol. In addition, it is relatively stable and has a low toxicity. However, it has some limitations, as it is not as effective as some other compounds in activating certain GPCRs.

Future Directions

There are several potential future directions for N-hexylpiperidine-3-carboxamide research. One potential direction is to further investigate its mechanism of action and its effects on various GPCRs. Another potential direction is to investigate its potential applications in drug development and pharmacological research. Additionally, further research could be conducted to investigate its effects on inflammation and pain, as well as its potential therapeutic applications. Finally, further research could be conducted to investigate its potential as an anti-depressant and neuroprotective agent.

Scientific Research Applications

N-hexylpiperidine-3-carboxamide is widely used in scientific research, particularly in drug development and pharmacological research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of various drugs. In addition, it has been used to investigate the effects of drugs on the cardiovascular system, and to study the effects of drugs on inflammation and pain.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-hexylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-9-14-12(15)11-7-6-8-13-10-11/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJRQHBYFYECHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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